molecular formula C6H3BrN2Se B181497 5-Bromobenzo[c][1,2,5]selenadiazole CAS No. 1753-19-1

5-Bromobenzo[c][1,2,5]selenadiazole

Cat. No.: B181497
CAS No.: 1753-19-1
M. Wt: 261.98 g/mol
InChI Key: JQCDKWFTMZTQCI-UHFFFAOYSA-N
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Description

5-Bromobenzo[c][1,2,5]selenadiazole is a heterocyclic compound containing selenium, nitrogen, and bromine atoms. It is known for its unique chemical properties and potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The compound’s structure consists of a benzene ring fused with a selenadiazole ring, with a bromine atom attached to the benzene ring.

Scientific Research Applications

5-Bromobenzo[c][1,2,5]selenadiazole has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Materials Science: The compound is used in the synthesis of novel materials with applications in sensors, photovoltaics, and optoelectronics.

Safety and Hazards

The safety data sheet for 5-Bromobenzo[c][1,2,5]selenadiazole can be found on ChemicalBook . This document provides information about the hazards of the compound, as well as safety precautions.

Biochemical Analysis

Biochemical Properties

5-Bromobenzo[c][1,2,5]selenadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and viral infections .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity . For example, it can inhibit the activity of kinases by binding to their ATP-binding sites, preventing the phosphorylation of target proteins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, making it suitable for long-term studies . Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has shown therapeutic effects, such as reducing tumor growth and inhibiting viral replication . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . Understanding these metabolic interactions is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins, affecting its localization and accumulation . These interactions are important for understanding the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, it can bind to DNA and affect gene expression, while in the mitochondria, it can influence cellular energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[c][1,2,5]selenadiazole typically involves the reaction of 5-bromobenzene-1,2-diamine with selenium dioxide in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-bromobenzene-1,2-diamine and selenium dioxide.

    Reaction Conditions: The reaction is conducted in an organic solvent, such as acetic acid, at elevated temperatures (around 80-100°C).

    Oxidizing Agent: Hydrogen peroxide or another suitable oxidizing agent is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation and Reduction: The selenadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of selenium.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used for oxidation reactions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) are employed in coupling reactions under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted selenadiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of selenium.

    5-Bromobenzo[c][1,2,5]oxadiazole: Contains oxygen instead of selenium.

    5-Bromo-2,1,3-benzothiadiazole: Another sulfur-containing analog with similar properties.

Uniqueness

5-Bromobenzo[c][1,2,5]selenadiazole is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and unique biological activities, making them valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDKWFTMZTQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440830
Record name 5-Bromobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-19-1
Record name 5-Bromobenzo[c][1,2,5]selenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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